5-Methyloxazolidine
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Overview
Description
5-Methyloxazolidine is a heterocyclic organic compound with the molecular formula C4H9NO. It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxazolidine typically involves the condensation reaction of simple amines, such as 2-aminoethanol, with aldehydes or ketones, such as formaldehyde. The reaction is carried out under anhydrous conditions to eliminate water and form the five-membered ring structure . The process can be summarized as follows:
Preparation of Materials: Isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine are prepared. The molar ratio of isopropanolamine to formaldehyde to 1,1,3,3-tetramethylguanidine is 1:1.2-2.0:0.000065-0.0065.
Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is slowly added in an ice-water bath.
Reaction Conditions: The mixture is kept at a controlled temperature for 4 hours, followed by cooling to room temperature.
Product Isolation: The final product is obtained by distilling under reduced pressure to remove water.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, product stability, and minimal byproducts. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Scientific Research Applications
5-Methyloxazolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyloxazolidine involves its interaction with molecular targets through its reactive functional groups. In biological systems, it can inhibit protein synthesis by binding to the ribosomal subunits, preventing the formation of functional initiation complexes . This mechanism is similar to that of oxazolidinone antibiotics, which exhibit potent activity against multidrug-resistant pathogens .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis[5-methyloxazolidine]
- 3,3’-Methylenebisoxazolidine
- N,N’-Methylenebis-morpholine
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers better properties in terms of effectiveness against microbial growth and stability under various conditions .
Properties
IUPAC Name |
5-methyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPVWFLGXUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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